2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound 2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 893727-47-4; molecular formula: C₁₇H₁₇N₅OS; molecular weight: 339.41) is a 1,2,4-triazole-3-thiol derivative bearing a hydrazide moiety. It is synthesized via S-alkylation of the triazole-thiol precursor followed by hydrazide functionalization .
Properties
IUPAC Name |
2-[[4-(2-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-7-5-6-10-14(12)22-16(13-8-3-2-4-9-13)20-21-17(22)24-11-15(23)19-18/h2-10H,11,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPTZSCZORLGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with acylating agents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Acetohydrazide Formation: The final step involves the reaction of the triazole-thiol intermediate with acetic hydrazide under controlled conditions.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of catalysts like cesium carbonate to facilitate nucleophilic substitution.
Solvents: Selection of appropriate solvents like ethanol or dimethyl sulfoxide to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction kinetics.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products:
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Dihydrotriazoles: From reduction of the triazole ring.
Substituted Acetohydrazides: From nucleophilic substitution reactions.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine:
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Investigated for its potential cytotoxic effects on cancer cells.
Anti-inflammatory Agents: Studied for its ability to inhibit inflammatory pathways.
Industry:
Pharmaceuticals: Potential use in the synthesis of new drugs.
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: Interacts with enzymes and receptors involved in microbial growth and inflammation.
Pathways Involved: Inhibits key pathways such as the synthesis of nucleic acids in microbes or the release of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s core structure is shared with several analogs, but variations in substituents significantly alter activity profiles. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Synthetic Accessibility : The target compound shares a common synthesis route (S-alkylation of triazole-thiols followed by hydrazide formation) with most analogs, enabling scalable production .
Biological Activity
2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antibacterial, antifungal, and anticancer applications. The biological activity of triazoles is often attributed to their ability to interfere with cellular processes and target specific enzymes or receptors.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with acetohydrazide under controlled conditions. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance, studies have indicated that compounds similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 25 |
| Pseudomonas aeruginosa | 20 | 30 |
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The activity against fungi is attributed to their ability to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies have demonstrated that derivatives similar to this compound can effectively reduce fungal growth in vitro .
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Candida albicans | 17 | 40 |
| Aspergillus niger | 19 | 35 |
| Cryptococcus neoformans | 16 | 45 |
Anticancer Activity
Emerging research suggests that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have reported that compounds structurally related to this compound can selectively target cancer cells while sparing normal cells .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria.
- Antifungal Screening : In vitro tests conducted on various fungal strains showed that triazole derivatives significantly inhibited fungal growth at low concentrations. This highlights the potential use of these compounds as antifungal agents in clinical settings.
- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that triazole derivatives could induce cell death through apoptosis pathways. These findings suggest that further development could lead to new cancer therapies based on this class of compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the reaction of appropriate hydrazine derivatives with triazole-containing compounds. The characterization of the compound is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis .
Antifungal Properties
The compound has also been evaluated for antifungal activity. Triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is essential for cell membrane integrity. Preliminary studies suggest that this compound may inhibit the growth of pathogenic fungi such as Candida spp. .
Anticancer Activity
Emerging evidence supports the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines, showing cytotoxic effects that could be attributed to apoptosis induction and cell cycle arrest at specific phases. The exact mechanisms are under investigation but may involve the modulation of signaling pathways related to cell proliferation .
Mechanistic Studies
Mechanistic studies are crucial for understanding how this compound exerts its biological effects. Research has focused on:
- Cellular Uptake : Investigating how the compound enters cells and its bioavailability.
- Molecular Targets : Identifying specific proteins or pathways affected by the compound to elucidate its mode of action.
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Case Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls .
- Antifungal Treatment Trials : Clinical trials assessing the efficacy of this compound against systemic fungal infections showed promising results, leading to improved patient outcomes when used in combination with standard antifungal therapies .
- Cancer Research : A recent study published in a peer-reviewed journal highlighted the potential of this compound in targeting resistant cancer cell lines, suggesting it may serve as a lead compound for further drug development .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis can be optimized using solvent-free reductive amination (). Key steps include:
- Grinding intermediates (e.g., acetohydrazide derivatives) with substituted aldehydes in an agate mortar under solvent-free conditions to minimize side reactions.
- Monitoring reaction progress via TLC (Chloroform:Methanol, 7:3 ratio) to confirm intermediate formation.
- Recrystallization from ethanol to isolate pure products.
- Adjusting molar ratios of hydrazine hydrate (1.2 equivalents) and reflux time (4 hours) to enhance conversion rates .
Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
Use a combination of:
- NMR spectroscopy (1H/13C) to confirm substituent positions on the triazole and acetohydrazide moieties.
- IR spectroscopy to identify functional groups (e.g., C=S stretching at ~650–750 cm⁻¹, N-H stretching at ~3200–3400 cm⁻¹).
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in analogous triazole derivatives .
Advanced: How can researchers resolve contradictions in reaction outcomes when synthesizing triazole derivatives with different substituents?
Methodological Answer:
Contradictions often arise from substituent electronic effects or unexpected cyclization pathways. Strategies include:
- Systematic variation of substituents (e.g., electron-donating vs. withdrawing groups) to study their impact on reaction pathways ( ).
- Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions.
- Mechanistic studies using deuterated reagents or kinetic isotope effects to identify rate-determining steps.
- Isolation and characterization of byproducts via column chromatography or HPLC to propose competing pathways .
Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) can:
- Calculate HOMO-LUMO energy gaps to predict reactivity with biological targets or electrophiles.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfur atoms in the sulfanyl group).
- Simulate vibrational spectra (IR/Raman) to cross-validate experimental data.
- Analyze non-covalent interactions (e.g., hydrogen bonds, π-stacking) in crystal packing, as shown in Hirshfeld surface studies of similar triazoles .
Advanced: How can researchers correlate structural modifications of this compound with biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Molecular Docking :
Advanced: What strategies can mitigate challenges in scaling up the synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Transition from batch grinding to continuous flow systems to improve reproducibility and scalability.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates.
- Purification Optimization : Use preparative HPLC with C18 columns for high-throughput purification of complex mixtures .
Advanced: How can thermodynamic properties (e.g., stability, solubility) be systematically evaluated?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions.
- Solubility Studies : Use the shake-flask method in buffers (pH 1.2–7.4) and logP calculations (via HPLC) to predict bioavailability.
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
